molecular formula C9H10FNO2 B1532283 N-(5-Fluoro-2-methoxyphenyl)acetamide CAS No. 397-34-2

N-(5-Fluoro-2-methoxyphenyl)acetamide

Cat. No.: B1532283
CAS No.: 397-34-2
M. Wt: 183.18 g/mol
InChI Key: QJOWMXRIHSCAAC-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-Fluoro-2-methoxyphenyl)acetamide typically begins with 5-fluoro-2-methoxyaniline.

    Acetylation Reaction: The primary synthetic route involves the acetylation of 5-fluoro-2-methoxyaniline using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Fluoro-2-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form N-(5-Fluoro-2-methoxyphenyl)ethylamine under appropriate conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(5-Fluoro-2-methoxyphenyl)ethylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(5-Fluoro-2-methoxyphenyl)acetamide serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is used in pharmacological studies to investigate its potential as an analgesic or anti-inflammatory agent.

Industry:

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methoxyphenyl)acetamide is not well-documented. as a derivative of acetanilide, it is likely to interact with biological targets through similar pathways. Acetanilide derivatives typically exert their effects by inhibiting enzymes or interacting with receptors involved in pain and inflammation pathways.

Comparison with Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the fluorine atom.

    N-(4-Fluoro-2-methoxyphenyl)acetamide: Similar structure with the fluorine atom at the 4-position instead of the 5-position.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 5-position in N-(5-Fluoro-2-methoxyphenyl)acetamide can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated analogs.

    Methoxy Group: The methoxy group at the 2-position can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(5-fluoro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWMXRIHSCAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674426
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397-34-2
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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